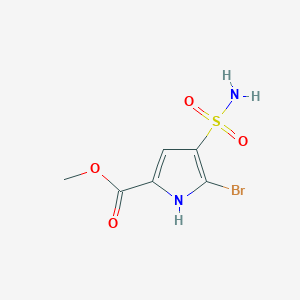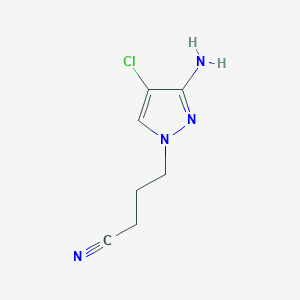
KadcoccitoneA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
KadcoccitoneA is a lanostane-type triterpenoid compound isolated from the roots of the plant Kadsura coccinea. This plant belongs to the family Schisandraceae and is known for its medicinal properties. This compound is one of several triterpenoids found in Kadsura coccinea, which have been studied for their potential biological activities, including anticoagulant and anti-platelet aggregation effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of KadcoccitoneA involves the isolation of the compound from the roots of Kadsura coccinea. The process typically includes extraction with organic solvents, followed by chromatographic separation techniques such as high-performance liquid chromatography (HPLC). The structural elucidation of this compound is achieved through comprehensive spectroscopic analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through phytochemical extraction from the plant Kadsura coccinea. Further research and development are needed to establish efficient and cost-effective industrial production methods.
Analyse Des Réactions Chimiques
Types of Reactions
KadcoccitoneA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce the compound.
Substitution Reactions: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are studied for their enhanced biological activities and potential therapeutic applications.
Applications De Recherche Scientifique
Chemistry: KadcoccitoneA is used as a model compound for studying the synthesis and reactivity of lanostane-type triterpenoids.
Medicine: this compound’s biological activities suggest its potential use in treating cardiovascular diseases and other conditions related to blood coagulation.
Industry: The compound’s unique structure and properties make it a valuable component in the development of new pharmaceuticals and nutraceuticals.
Mécanisme D'action
The mechanism of action of KadcoccitoneA involves its interaction with specific molecular targets and pathways in the body. The compound exerts its effects by modulating the activity of enzymes and receptors involved in blood coagulation and platelet aggregation. The precise molecular targets and pathways are still under investigation, but initial studies suggest that this compound may inhibit key enzymes in the coagulation cascade, leading to its anticoagulant and anti-platelet effects .
Comparaison Avec Des Composés Similaires
KadcoccitoneA is part of a group of lanostane-type triterpenoids isolated from Kadsura coccinea. Similar compounds include:
- KadcoccitoneB
- KadcoccitoneC
- KadcoccitoneD
These compounds share a similar core structure but differ in their functional groups and biological activities. This compound is unique due to its specific structural features and potent biological activities, particularly its anticoagulant and anti-platelet aggregation effects .
Propriétés
Formule moléculaire |
C30H44O6 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(Z,6R)-7-[(2S,7R,10R,11S,13R,14R,15S)-14,15-dihydroxy-2,6,6,11,14-pentamethyl-5-oxo-13-tetracyclo[8.6.0.02,7.011,15]hexadec-1(16)-enyl]-2,6-dimethyl-7-oxohept-2-enoic acid |
InChI |
InChI=1S/C30H44O6/c1-17(9-8-10-18(2)25(33)34)24(32)21-15-28(6)19-11-12-22-26(3,4)23(31)13-14-27(22,5)20(19)16-30(28,36)29(21,7)35/h10,16-17,19,21-22,35-36H,8-9,11-15H2,1-7H3,(H,33,34)/b18-10-/t17-,19-,21+,22+,27-,28+,29-,30+/m1/s1 |
Clé InChI |
AFMAJKYNAGLXHD-LILFWPGJSA-N |
SMILES isomérique |
C[C@H](CC/C=C(/C)\C(=O)O)C(=O)[C@@H]1C[C@]2([C@@H]3CC[C@@H]4[C@@](C3=C[C@]2([C@]1(C)O)O)(CCC(=O)C4(C)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C(=O)C1CC2(C3CCC4C(C(=O)CCC4(C3=CC2(C1(C)O)O)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Acetylspiro[4.5]decan-6-one](/img/structure/B13068852.png)
![N-[(2,5-dimethoxyphenyl)methyl]-1-{8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl}piperidine-3-carboxamide](/img/structure/B13068855.png)
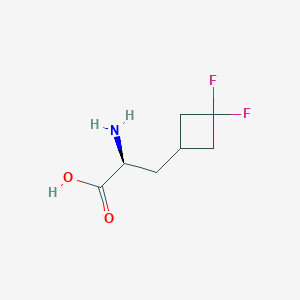

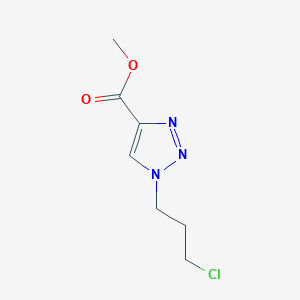
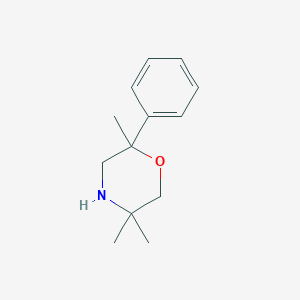
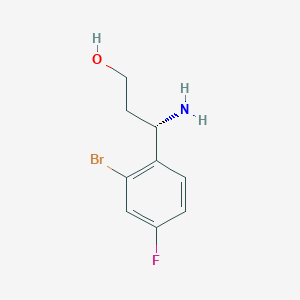
![1-[(3-Chlorothiophen-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B13068880.png)
![2-Methyl-2-[3-(methylsulfanyl)phenyl]propanoic acid](/img/structure/B13068883.png)
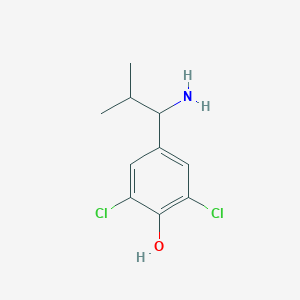
![N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide](/img/structure/B13068892.png)
![3-Chloro-2-{[(2-hydroxy-2-methylpropyl)amino]methyl}phenol](/img/structure/B13068893.png)
